molecular formula C15H19N3O2 B12369018 Mavacamten-d6

Mavacamten-d6

カタログ番号: B12369018
分子量: 279.37 g/mol
InChIキー: RLCLASQCAPXVLM-FMQCZQQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mavacamten-d6 is a deuterated form of Mavacamten, a small molecule designed to regulate cardiac function by selectively inhibiting the enzymatic activity of myosin. Mavacamten is primarily used for the treatment of obstructive hypertrophic cardiomyopathy, a condition characterized by the thickening of the heart muscle, which can obstruct blood flow .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mavacamten-d6 involves the incorporation of deuterium atoms into the Mavacamten moleculeOne common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

化学反応の分析

Types of Reactions

Mavacamten-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Mavacamten-d6 has a wide range of scientific research applications, including:

作用機序

Mavacamten-d6 exerts its effects by selectively inhibiting the enzymatic activity of myosin, the fundamental motor protein responsible for muscle contraction. By binding to myosin, this compound reduces the number of myosin-actin cross-bridges, thereby decreasing muscle contractility. This action helps to alleviate the symptoms of hypertrophic cardiomyopathy by reducing the obstruction in the left ventricular outflow tract .

類似化合物との比較

Similar Compounds

Uniqueness

Mavacamten-d6 is unique due to its deuterium incorporation, which can enhance its metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool in research and potentially offers advantages in therapeutic applications .

特性

分子式

C15H19N3O2

分子量

279.37 g/mol

IUPAC名

3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i1D3,2D3

InChIキー

RLCLASQCAPXVLM-FMQCZQQZSA-N

異性体SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=O)C=C(NC1=O)N[C@@H](C)C2=CC=CC=C2

正規SMILES

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。